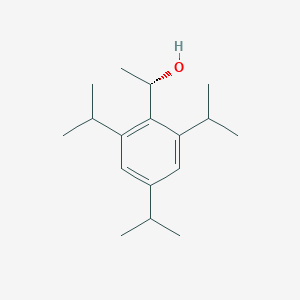

(S)-1-(2,4,6-Triisopropylphenyl)ethanol

Vue d'ensemble

Description

(S)-1-(2,4,6-Triisopropylphenyl)ethanol is a chiral alcohol with a bulky aromatic group. This compound is known for its steric hindrance due to the presence of three isopropyl groups on the phenyl ring, making it an interesting subject for various chemical studies and applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(2,4,6-Triisopropylphenyl)ethanol typically involves the reduction of the corresponding ketone, (S)-1-(2,4,6-Triisopropylphenyl)ethanone. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve catalytic hydrogenation processes. These processes use catalysts such as palladium on carbon (Pd/C) to facilitate the reduction of the ketone to the alcohol. The reaction conditions, including temperature and pressure, are optimized to maximize yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

(S)-1-(2,4,6-Triisopropylphenyl)ethanol can undergo various chemical reactions, including:

Oxidation: The alcohol can be oxidized to the corresponding ketone using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

Reduction: Further reduction of the alcohol can lead to the formation of the corresponding alkane.

Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

Oxidation: Chromium trioxide (CrO3) in acetic acid or pyridinium chlorochromate (PCC) in dichloromethane.

Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

Substitution: Thionyl chloride (SOCl2) in pyridine or phosphorus tribromide (PBr3) in tetrahydrofuran (THF).

Major Products

Oxidation: (S)-1-(2,4,6-Triisopropylphenyl)ethanone.

Reduction: (S)-1-(2,4,6-Triisopropylphenyl)ethane.

Substitution: Various substituted derivatives depending on the reagent used.

Applications De Recherche Scientifique

Chemistry

Chiral Building Block

(S)-1-(2,4,6-Triisopropylphenyl)ethanol serves as a versatile chiral auxiliary in asymmetric synthesis. It is particularly useful in forming complex organic molecules such as cyclopentenones and γ-butyrolactones. Its steric properties enhance selectivity in reactions, allowing for the efficient construction of enantiomerically enriched products .

Synthetic Routes

The synthesis typically involves the reduction of (S)-1-(2,4,6-Triisopropylphenyl)ethanone using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). Industrially, catalytic hydrogenation processes are employed to optimize yield and purity .

Biology

Biological Activity

Research indicates that this compound interacts with various biological targets. Its bulky structure can influence binding affinity and selectivity towards specific enzymes or receptors. Studies have explored its potential as an enzyme inhibitor or modulator, highlighting its relevance in pharmacological contexts .

Medicine

Therapeutic Properties

The compound is investigated for its potential therapeutic applications. As a precursor in the synthesis of pharmaceuticals, it may contribute to the development of biologically active compounds. Its role as a chiral controller in synthetic pathways is particularly noteworthy for creating drugs with desired stereochemistry .

Industry

Production of Specialty Chemicals

In industrial applications, this compound is utilized in the production of fine chemicals and materials. Its unique properties make it suitable for creating specialty chemicals that require specific chiral configurations.

Case Study 1: Asymmetric Synthesis of Cyclopentenones

A study demonstrated the effectiveness of this compound as a chiral auxiliary in synthesizing cyclopentenones. The reaction conditions were optimized to achieve high enantiomeric excess (ee), showcasing its utility in producing complex organic molecules with precision .

Case Study 2: Enzyme Interaction Studies

Research investigating the interaction of this compound with specific enzymes revealed its potential as an enzyme inhibitor. The compound's steric hindrance was found to significantly affect binding interactions, suggesting avenues for drug development targeting enzyme-mediated pathways .

Table 1: Synthetic Methods Overview

| Method | Reducing Agent | Conditions | Yield (%) |

|---|---|---|---|

| Reduction | Sodium Borohydride (NaBH4) | Inert atmosphere | Varies |

| Catalytic Hydrogenation | Pd/C | Optimized temperature & pressure | High |

Table 2: Applications Summary

| Field | Application | Notes |

|---|---|---|

| Chemistry | Chiral auxiliary for asymmetric synthesis | Key role in producing enantiomerically pure compounds |

| Biology | Investigated for enzyme interactions | Potential enzyme inhibitor |

| Medicine | Precursor for pharmaceutical synthesis | Important for drug stereochemistry |

| Industry | Production of fine chemicals | Utilized in specialty chemical formulations |

Mécanisme D'action

The mechanism of action of (S)-1-(2,4,6-Triisopropylphenyl)ethanol involves its interaction with various molecular targets. The bulky phenyl group with isopropyl substituents can influence the compound’s binding affinity and selectivity towards specific enzymes or receptors. The hydroxyl group can form hydrogen bonds, further affecting its activity and interactions.

Comparaison Avec Des Composés Similaires

Similar Compounds

- (S)-1-(2,4,6-Trimethylphenyl)ethanol

- (S)-1-(2,4,6-Triethylphenyl)ethanol

- (S)-1-(2,4,6-Tributylphenyl)ethanol

Uniqueness

(S)-1-(2,4,6-Triisopropylphenyl)ethanol is unique due to its steric hindrance, which can significantly affect its reactivity and interactions compared to other similar compounds. The presence of three isopropyl groups on the phenyl ring makes it more sterically demanding, influencing its chemical behavior and applications.

Activité Biologique

(S)-1-(2,4,6-Triisopropylphenyl)ethanol (CAS No. 102225-88-7) is a chiral alcohol with the molecular formula C₁₇H₂₈O and a molecular weight of 248.39 g/mol. This compound is notable for its applications in organic synthesis, particularly as a chiral auxiliary in asymmetric synthesis. Its bulky triisopropyl substituents enhance steric hindrance, significantly influencing its reactivity and biological activity.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a triisopropyl-substituted phenyl group attached to an ethanol moiety. This configuration contributes to its unique properties as a chiral auxiliary.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₂₈O |

| Molecular Weight | 248.39 g/mol |

| Optical Purity | ≥98:2 (HPLC) |

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, primarily focusing on its role as a chiral auxiliary in the synthesis of biologically active compounds. This compound has shown potential pharmacological properties, particularly in the following areas:

1. Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, studies have shown that certain phenolic compounds possess significant inhibitory effects against bacteria such as Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways.

2. Cytotoxicity Studies

Cytotoxicity assessments have highlighted the potential of related compounds to induce apoptosis in cancer cells. For example, extracts containing phenolic compounds have been shown to exhibit IC50 values indicating effective inhibition of cell proliferation in various cancer cell lines . While specific data on this compound remains limited, its structural characteristics suggest it may share similar bioactivity profiles.

The biological mechanisms by which this compound may exert its effects are not fully elucidated but can be inferred from the behavior of structurally related compounds:

- Enzyme Inhibition : As a chiral auxiliary, it may influence enzyme catalysis by stabilizing transition states during reactions involving biologically active molecules.

- Cell Membrane Interaction : The hydrophobic nature due to triisopropyl groups suggests potential interactions with cellular membranes, possibly affecting membrane integrity or fluidity.

Propriétés

IUPAC Name |

(1S)-1-[2,4,6-tri(propan-2-yl)phenyl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28O/c1-10(2)14-8-15(11(3)4)17(13(7)18)16(9-14)12(5)6/h8-13,18H,1-7H3/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYKPQIIFUMKNLF-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C(=C1)C(C)C)C(C)O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=C(C=C(C=C1C(C)C)C(C)C)C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40447339 | |

| Record name | (1S)-1-[2,4,6-Tri(propan-2-yl)phenyl]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40447339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102225-88-7 | |

| Record name | (1S)-1-[2,4,6-Tri(propan-2-yl)phenyl]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40447339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural characterization of (S)-1-(2,4,6-Triisopropylphenyl)ethanol?

A1: this compound is characterized by the following:

Q2: Why is this compound considered a versatile chiral auxiliary?

A2: this compound is deemed versatile due to its successful application in the synthesis of various chiral compounds. Research highlights its use in synthesizing:

Q3: How can the optical purity of this compound be assessed?

A3: The enantiomeric purity of this compound, a critical factor in asymmetric synthesis, can be determined using chiral HPLC. A Chiralcel OD-H column with a 5 μm particle size and a mobile phase of isopropanol:hexane (2:98) at a flow rate of 0.5 mL/min is typically employed for this purpose . This method allows for the separation and quantification of the enantiomers, ensuring the use of highly enantiopure material in subsequent reactions.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.